4-Bromo-5-chloro-2-methoxyaniline
Overview
Description
4-Bromo-5-chloro-2-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of aniline, where the amino group is substituted with bromine, chlorine, and methoxy groups. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties .
Mechanism of Action
Target of Action
4-Bromo-5-chloro-2-methoxyaniline is a chemical compound that is used as a reagent in the synthesis of various pharmaceutical compounds . .
Mode of Action
The mode of action of this compound is primarily through its role as a reagent in the synthesis of other compounds. It is used in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent inhibitors of anaplastic lymphoma kinase (ALK) . It is also used in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors .
Biochemical Pathways
ALK inhibitors, for instance, are used in the treatment of non-small cell lung cancer and other types of cancer .
Result of Action
The result of the action of this compound is the successful synthesis of other potent compounds, such as ALK inhibitors and Rho kinase inhibitors . These compounds have significant molecular and cellular effects, including the inhibition of key enzymes involved in cancer progression .
Action Environment
The action of this compound, like many chemical reactions, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, one synthesis involving this compound was carried out in acetonitrile at 0 °C . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-5-chloro-2-methoxyaniline can be synthesized through a multi-step process involving the bromination and chlorination of 2-methoxyaniline. The typical synthetic route involves:
Bromination: 2-Methoxyaniline is treated with bromine in the presence of a suitable solvent such as acetonitrile at low temperatures to introduce the bromine atom at the 4-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
4-Bromo-5-chloro-2-methoxyaniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: As a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: As a precursor in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
- 4-Bromo-2-chloro-5-methoxyaniline
- 4-Bromo-3-chloroaniline
- 4-Bromo-2-methoxyaniline
- 5-Bromo-4-chloro-2-methoxyaniline
Comparison: 4-Bromo-5-chloro-2-methoxyaniline is unique due to the specific positioning of the bromine, chlorine, and methoxy groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic and research applications .
Properties
IUPAC Name |
4-bromo-5-chloro-2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHFCTQXBMGLQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629464 | |
Record name | 4-Bromo-5-chloro-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102170-53-6 | |
Record name | 4-Bromo-5-chloro-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-chloro-2-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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